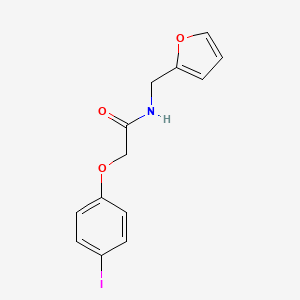
N-(2-furylmethyl)-2-(4-iodophenoxy)acetamide
Übersicht
Beschreibung
N-(2-furylmethyl)-2-(4-iodophenoxy)acetamide, also known as FIPI, is a small molecule inhibitor that targets the phospholipase D (PLD) enzyme. PLD is involved in a variety of cellular processes such as vesicle trafficking, membrane fusion, and signal transduction. FIPI has been shown to be a potent inhibitor of PLD activity and has potential applications in scientific research.
Wirkmechanismus
N-(2-furylmethyl)-2-(4-iodophenoxy)acetamide works by inhibiting the activity of the PLD enzyme, which is involved in the production of phosphatidic acid (PA) from phosphatidylcholine (PC). PA is a key signaling molecule that regulates a variety of cellular processes. By inhibiting PLD activity, N-(2-furylmethyl)-2-(4-iodophenoxy)acetamide reduces the production of PA and disrupts cellular signaling pathways.
Biochemical and Physiological Effects:
N-(2-furylmethyl)-2-(4-iodophenoxy)acetamide has been shown to have a variety of biochemical and physiological effects. In addition to its role as a PLD inhibitor, N-(2-furylmethyl)-2-(4-iodophenoxy)acetamide has been shown to inhibit the activity of other enzymes such as sphingosine kinase and diacylglycerol kinase. N-(2-furylmethyl)-2-(4-iodophenoxy)acetamide has also been shown to reduce the production of reactive oxygen species (ROS) and to inhibit the activation of the NF-κB signaling pathway.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(2-furylmethyl)-2-(4-iodophenoxy)acetamide in lab experiments is its potency as a PLD inhibitor. N-(2-furylmethyl)-2-(4-iodophenoxy)acetamide has been shown to be more potent than other PLD inhibitors such as halopemide and D609. However, one limitation of using N-(2-furylmethyl)-2-(4-iodophenoxy)acetamide is its potential for off-target effects. N-(2-furylmethyl)-2-(4-iodophenoxy)acetamide has been shown to inhibit the activity of other enzymes besides PLD, which could complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for research on N-(2-furylmethyl)-2-(4-iodophenoxy)acetamide. One area of interest is the development of more selective PLD inhibitors that do not have off-target effects. Another area of interest is the investigation of the role of PLD in various diseases and the potential therapeutic applications of PLD inhibitors such as N-(2-furylmethyl)-2-(4-iodophenoxy)acetamide. Finally, the development of new methods for delivering N-(2-furylmethyl)-2-(4-iodophenoxy)acetamide to specific tissues or cells could enhance its effectiveness as a therapeutic agent.
Wissenschaftliche Forschungsanwendungen
N-(2-furylmethyl)-2-(4-iodophenoxy)acetamide has been used in a variety of scientific research applications, including studies on cancer, inflammation, and neurodegenerative diseases. In cancer research, N-(2-furylmethyl)-2-(4-iodophenoxy)acetamide has been shown to inhibit cell proliferation and induce apoptosis in various cancer cell lines. In inflammation research, N-(2-furylmethyl)-2-(4-iodophenoxy)acetamide has been shown to reduce inflammation in animal models of arthritis and colitis. In neurodegenerative disease research, N-(2-furylmethyl)-2-(4-iodophenoxy)acetamide has been shown to protect against neuronal damage in animal models of Parkinson's disease and Alzheimer's disease.
Eigenschaften
IUPAC Name |
N-(furan-2-ylmethyl)-2-(4-iodophenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12INO3/c14-10-3-5-11(6-4-10)18-9-13(16)15-8-12-2-1-7-17-12/h1-7H,8-9H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJQMIJMLPHAEMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC(=O)COC2=CC=C(C=C2)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12INO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![dimethyl 4-(4-hydroxy-3-methoxyphenyl)-1-[3-(trifluoromethyl)phenyl]-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B3505309.png)

![2-{[4-ethyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-1-(4-methoxyphenyl)ethanone](/img/structure/B3505321.png)
![N-(3-bromophenyl)-2-{[4-ethyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3505327.png)
![N-(3-bromophenyl)-2-{[5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3505334.png)
![methyl 2-{[N-(2,5-dichlorophenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate](/img/structure/B3505342.png)
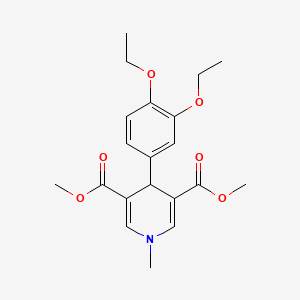

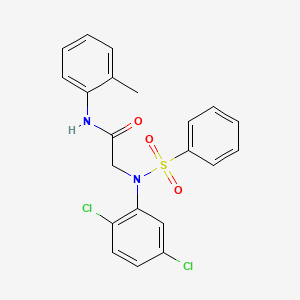
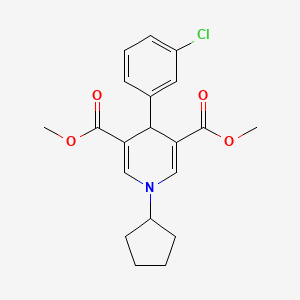
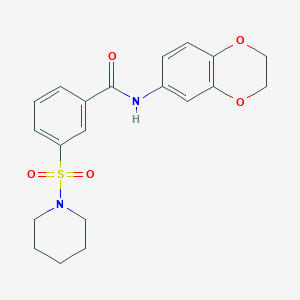
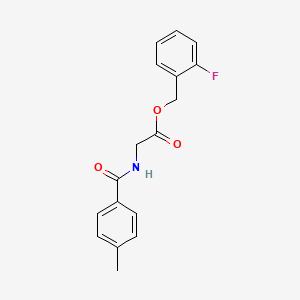
![3-[(2-ethoxy-4-methylphenoxy)methyl]-4-ethyl-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazole](/img/structure/B3505389.png)
![3,5-bis{[(4-isopropylphenyl)amino]carbonyl}phenyl acetate](/img/structure/B3505398.png)